molecular formula C9H13NO B2680204 (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol CAS No. 2248188-00-1

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol

Cat. No.: B2680204
CAS No.: 2248188-00-1
M. Wt: 151.209
InChI Key: YEABQILEAHSJBT-SSDOTTSWSA-N
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Description

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a propanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactors have been shown to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alkane.

Scientific Research Applications

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(6-Methylpyridin-3-yl)ethanol
  • (2S)-2-(6-Methylpyridin-3-yl)butanol
  • (2S)-2-(6-Methylpyridin-3-yl)pentanol

Uniqueness

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanol group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

(2S)-2-(6-methylpyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEABQILEAHSJBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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